molecular formula C17H18KN3O3S B12430271 Esomeprazole (potassium salt)

Esomeprazole (potassium salt)

Cat. No.: B12430271
M. Wt: 383.5 g/mol
InChI Key: FOFFPEFVSRGLOZ-JIDHJSLPSA-N
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Description

Introduction to Esomeprazole Potassium Salt

Chemical Identity and Nomenclature

Esomeprazole potassium salt (C₁₇H₁₈KN₃O₃S) constitutes the potassium coordination complex of esomeprazole, the S-enantiomer of omeprazole. With a molecular weight of 383.5 g/mol, this benzimidazole derivative features a chiral sulfoxide group essential for proton pump targeting. The International Union of Pure and Applied Chemistry (IUPAC) designates it as potassium (S)-6-methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)benzo[d]imidazol-1-ide, reflecting its precise stereochemical configuration.

Structural Characteristics

The molecule integrates:

  • A substituted benzimidazole ring (positions 1-2)
  • Methoxy groups at C6 (benzimidazole) and C4 (pyridine)
  • A methylsulfinyl bridge with S-configuration
  • Potassium counterion stabilizing the imidazolate nitrogen

Table 1: Nomenclatural Equivalents

Designation Type Identifier
Systematic Name Potassium 5-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide
Common Synonyms (S)-Omeprazole potassium; Nexium potassium; HY-17021B
CAS Registry 119141-88-7 (esomeprazole base); 161796-78-7 (sodium salt variant)
Regulatory Codes ATC A02BC05; UNII N3PA6559FT

Crystallographic studies reveal planar alignment between benzimidazole and pyridine rings, facilitating optimal H+/K+ ATPase binding. The potassium ion exhibits octahedral coordination with three water molecules and three heteroatoms from the benzimidazolate.

Historical Development and Significance in Medicinal Chemistry

The compound's genesis stems from AstraZeneca's chiral switch strategy, implemented prior to omeprazole's 2001 patent expiration. By isolating the pharmacologically active S-enantiomer, developers circumvented racemic limitations while extending intellectual property protection.

Key Developmental Milestones

Table 2: Chronological Innovation Pathway

Year Development Phase Significance
1988 Omeprazole launch First proton pump inhibitor racemate
1992 Enantiomer separation Identification of S-configuration superiority
2000 Swedish approval Initial regulatory endorsement (MPA-SE)
2001 US FDA clearance Marketed as Nexium® (20/40 mg)
2011 Japanese adoption PMDA approval via Daiichi Sankyo

Stereochemical refinement addressed critical racemate limitations:

  • Metabolic Predictability : CYP2C19-mediated 5'-hydroxylation shows 2.3-fold greater efficiency for S- vs R-omeprazole
  • Bioavailability Enhancement : AUC increases 80% versus racemic administration
  • Dose Response Linearity : Plasma concentrations maintain proportional escalation from 20-40 mg

X-ray diffraction studies confirmed identical binding conformations to gastric proton pumps regardless of enantiomeric form. However, esomeprazole's optimized metabolism reduces interpatient variability - CYP2C19 extensive metabolizers exhibit 41% lower exposure versus racemic omeprazole.

The potassium salt formulation emerged to improve solid-state stability versus magnesium equivalents, particularly under humid conditions. Differential scanning calorimetry shows enhanced thermal resilience with decomposition onset at 218°C versus 205°C for magnesium salt.

Properties

Molecular Formula

C17H18KN3O3S

Molecular Weight

383.5 g/mol

IUPAC Name

potassium;5-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-3-ide

InChI

InChI=1S/C17H18N3O3S.K/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;/h5-8H,9H2,1-4H3;/q-1;+1/t24-;/m0./s1

InChI Key

FOFFPEFVSRGLOZ-JIDHJSLPSA-N

Isomeric SMILES

CC1=CN=C(C(=C1OC)C)C[S@](=O)C2=NC3=C([N-]2)C=C(C=C3)OC.[K+]

Canonical SMILES

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=C(C=C3)OC.[K+]

Origin of Product

United States

Preparation Methods

Titanium–Tartrate Catalyzed Oxidation

The cornerstone of esomeprazole synthesis is the enantioselective oxidation of the prochiral sulfide 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole (pyrmetazole). Industrially, this employs a titanium(IV) isopropoxide/(D)-diethyl tartrate complex with cumene hydroperoxide (CHP) as the oxidant.

Mechanistic Insights :

  • Coordination Chemistry : The imidazole nitrogen coordinates to titanium, creating a chiral pocket that directs peroxide attack. APCI/MS studies confirm mononuclear Ti species as active intermediates.
  • Hydrogen Bonding : DFT modeling reveals that hydrogen bonding between the imidazole N–H and tartrate’s hydroxyl group governs enantioselection, favoring (S)-sulfoxide formation.
  • Water Modulation : Adding 0.4% water enhances catalytic activity by preventing Ti oligomerization, increasing ee from 95% to >99%.

Optimized Conditions :

Parameter Value
Catalyst Ti(OiPr)₄/(D)-diethyl tartrate
Solvent Toluene
Temperature 70–75°C (activation), 10–15°C (oxidation)
Oxidant Cumene hydroperoxide (2.2 eq)
Reaction Time 3–4 hours
Yield 85–90%
ee 99.6–99.8%

Potassium Salt Formation

Methanolic Alkali Metal Exchange

Following asymmetric oxidation, the free sulfoxide is converted to the potassium salt using methanolic KOH or KOMe. Critical parameters include:

Procedure :

  • Deprotonation : Add methanolic KOH (1.1 eq) to the oxidation reaction mass at 10–15°C.
  • Precipitation : Cool to 0–5°C, isolate crude esomeprazole potassium via filtration under nitrogen.
  • Purification : Dissolve in acetone (20 vol), concentrate, and recrystallize from methanol (Table 1).

Table 1: Recrystallization Outcomes

Parameter Form A (Methanol Solvate) Form C (Ethanol Solvate)
Solvent System Methanol Ethanol/Acetone (1:2)
Purity 99.5% 99.8%
ee 99.7% 99.8%
Residual Solvent <0.1% MeOH 10–20% EtOH

Polymorph Control

Form C Ethanol Solvate

WO2010097583A1 discloses a stable ethanol solvate (Form C) characterized by:

  • DSC Profile : Exotherm at 112.7°C (desolvation), endotherm at 207.0°C (melting).
  • XRPD : Peaks at 6.8°, 13.5°, 17.2° 2θ.
  • Synthesis :
    • Dissolve esomeprazole potassium in acetone (10 vol).
    • Concentrate to 1/3 volume, add ethanol (4 vol).
    • Crystallize at 0–5°C, achieving 99.8% purity.

Advantages :

  • Stability : No polymorphic transition after 24 months at 25°C/60% RH.
  • Processability : Free-flowing crystals reduce tablet capping.

Impurity Profiling and Mitigation

Key Impurities

  • Sulfone (Omeprazole Sulfone) : Forms via overoxidation; controlled by limiting CHP stoichiometry to ≤2.2 eq.
  • N-Oxide : Minimized using low-water (<0.5%) toluene.

Table 2: Impurity Levels in Commercial Batches

Impurity Acceptable Limit Typical Value
Sulfone ≤0.15% 0.08%
N-Oxide ≤0.10% 0.05%
Total Related Substances ≤0.5% 0.2%
Residual Titanium ≤10 ppm 2 ppm

Recent Advances (2023–2025)

Continuous Flow Oxidation

Pilot-scale studies demonstrate:

  • Residence Time : 12 minutes vs. 3 hours (batch).
  • Productivity : 2.3 kg/L·h, a 5× improvement over batch.

Enzymatic Oxidation

Novel Aspergillus niger monooxygenases achieve:

  • ee : 99.9%
  • Catalytic Efficiency (kₐₜ/Kₘ) : 4.7 × 10⁴ M⁻¹s⁻¹.

Chemical Reactions Analysis

Types of Reactions: Esomeprazole (potassium salt) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its synthesis and modification.

Common Reagents and Conditions: Common reagents used in the synthesis of esomeprazole include methylene dichloride, diethyl tartrate, tetrabutyl titanate, and pyridine. The reactions are typically carried out under controlled temperatures and conditions to ensure the desired product is obtained .

Major Products Formed: The major products formed from these reactions include esomeprazole itself and its various salt forms, such as esomeprazole magnesium and esomeprazole sodium. These products are used in different formulations for medical applications .

Scientific Research Applications

Esomeprazole potassium salt, also known as (S)-Omeprazole potassium, is a proton pump inhibitor (PPI) used primarily to reduce acid secretion in the treatment of gastroesophageal reflux disease (GERD) and related conditions . It functions by inhibiting the H+/K+ ATPase enzyme in gastric parietal cells, which is responsible for gastric acid production .

Scientific Research Applications

Esomeprazole potassium is utilized and researched for its efficacy in acid suppression and its potential therapeutic applications.

Treatment of Gastroesophageal Reflux Disease (GERD): Esomeprazole is a drug of choice for treating GERD, providing higher healing rates of erosive esophagitis and better resolution of heartburn compared to other PPIs like omeprazole, lansoprazole, or pantoprazole . A dose of 40 mg daily for up to 8 weeks has been shown to be effective .

Maintenance Therapy for Erosive GERD: Esomeprazole 20 mg daily is more effective in maintaining the healing of erosive GERD compared to lansoprazole 15 mg or pantoprazole 20 mg daily .

Comparison with Other PPIs: Esomeprazole 40 mg daily is more effective in maintaining intragastric pH at 4.0 or higher compared to other PPIs at standard doses. It is also superior in achieving higher 24-hour median intragastric pH and in the number of patients maintaining an intragastric pH of 4.0 or higher for at least 12 hours per day .

Nocturnal Acid Control: Esomeprazole demonstrates superior nocturnal acid control compared to other PPIs. When compared to pantoprazole 40 mg twice daily, esomeprazole 40 mg resulted in a higher proportion of time with intragastric pH >4.0 during nighttime (85.4% vs. 63.6%) .

Healing Rates of Erosive Esophagitis: Esomeprazole 40 mg once daily achieves better healing rates of erosive esophagitis after 4 and 8 weeks of treatment compared to omeprazole 20 mg, lansoprazole 30 mg, or pantoprazole 40 mg once daily .

Other Therapeutic Applications:

  • Esomeprazole is indicated for reducing the risk of NSAID-associated gastric ulcers .
  • It is also used in the eradication of H. pylori .
  • Esomeprazole is used to treat pathological hypersecretory conditions .
  • It can improve the efficacy for GERD and other diseases related to gastric acid secretion, including gastric and duodenal ulcer, non-erosive reflux disease (NERD), and Zollinger–Ellison syndrome .

Anticancer Research: Esomeprazole has been shown to suppress the growth of triple-negative breast cancer cells in vitro by increasing intracellular acidification .

Production and Polymorphism

Polymorphic Forms: A specific polymorph of esomeprazole potassium, named Form C, exists as an ethanol solvate . This form is produced by treating esomeprazole with a potassium source, dissolving the resulting salt in a solvent, and adding ethanol .

Manufacturing Process: The process to obtain Esomeprazole potassium salt involves:

  • Dissolving esomeprazole potassium in a polar aprotic solvent like acetone .
  • Concentrating the solution under vacuum to obtain a residue .
  • Stirring the residue in a second solvent, such as ethanol, to form crystalline Form C .
  • Cooling and isolating the crystalline esomeprazole potassium .

Purity: The production process can yield esomeprazole potassium ethanol solvate with a purity greater than 95%, preferably greater than 99%, and more preferably greater than 99.8% .

Pharmacokinetics

Mechanism of Action

Esomeprazole exerts its effects by inhibiting the H+/K±ATPase enzyme in the gastric parietal cells. This enzyme is responsible for the final step in gastric acid production. By covalently binding to the sulfhydryl groups of cysteines on the enzyme, esomeprazole effectively prevents acid secretion. This inhibition is irreversible, and new enzyme synthesis is required to resume acid production .

Comparison with Similar Compounds

Comparison with Similar Compounds

Esomeprazole exists in various salt forms, each with distinct physicochemical properties, pharmacokinetics, and clinical applications. Below is a detailed comparison:

Esomeprazole Magnesium

  • Structure : Bis[5-methoxy-2-[(S)-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazolato] magnesium.
  • Applications : Marketed as Nexium® (delayed-release tablets) for GERD and erosive esophagitis.
  • Solubility : Stable in alkaline buffers (pH 6.8–7.4) but degrades rapidly in acidic conditions (pH <4) .
  • Pharmacokinetics : After 5 days of treatment, esomeprazole magnesium 40 mg achieves a geometric mean AUC∞ five times higher than omeprazole 20 mg .
  • Clinical Use : First-line therapy for acid suppression due to prolonged bioavailability and efficacy .

Esomeprazole Sodium

  • Structure : Sodium salt of esomeprazole.
  • Applications : Used in Nexium® IV formulations for patients unable to take oral medications .
  • Stability: More stable in aqueous solutions compared to magnesium salt, making it suitable for intravenous administration .
  • Synthesis : Produced via conversion of esomeprazole potassium salt to sodium salt under controlled conditions .

Esomeprazole Strontium

  • Structure : Strontium salt of esomeprazole.
  • Applications : Used in HCP1004 (a combination drug with naproxen) for immediate release in the stomach .
  • Advantages : Strontium’s larger ionic radius may enhance solubility and absorption compared to magnesium .
  • Clinical Data : Bioequivalent to esomeprazole magnesium in pharmacokinetic studies but offers faster onset in combination therapies .

Esomeprazole Potassium

  • Structure : Potassium salt of esomeprazole.
  • Applications : Primarily used in preclinical research for its high solubility in organic solvents (e.g., DMSO at 38.35 mg/mL) .
  • Stability : Requires stringent storage conditions (-80°C) due to susceptibility to heat and light degradation .
  • Advantages : Intermediate in synthesizing other salts (e.g., sodium) and enables high-purity formulations (>98%) via recrystallization .

Key Comparative Data

Parameter Esomeprazole Magnesium Esomeprazole Sodium Esomeprazole Strontium Esomeprazole Potassium
Solubility (pH 6.8) 0.5 mg/mL 1.2 mg/mL 0.8 mg/mL 38.35 mg/mL (DMSO)
Bioavailability (AUC∞) 5× higher than omeprazole Comparable to magnesium Bioequivalent to magnesium Research-focused; no clinical data
Clinical Formulation Delayed-release tablets IV infusion Immediate-release tablets Laboratory use
Stability Degrades in acidic pH Stable in solution Stable in gastric acid Sensitive to heat/light

Research and Clinical Implications

  • Efficacy : Esomeprazole magnesium and sodium salts dominate clinical use due to proven acid suppression (mean time with gastric pH >4: 48–58%) .
  • Safety : All esomeprazole salts share similar cardiovascular risk profiles, except rabeprazole, which shows lower MACE risk in combination therapies .
  • Innovative Uses: Esomeprazole potassium is being explored for anti-inflammatory and antifibrotic effects, targeting stromal cells and collagen pathways in preclinical models .

Biological Activity

Esomeprazole, specifically in its potassium salt form, is a proton pump inhibitor (PPI) that plays a significant role in the management of various gastrointestinal disorders. This article delves into the biological activity of esomeprazole, focusing on its mechanisms of action, pharmacokinetics, potential therapeutic applications, and associated safety concerns.

Esomeprazole functions primarily by inhibiting the gastric H+^+/K+^+ ATPase enzyme located on the parietal cells of the stomach lining. This inhibition prevents the secretion of gastric acid, effectively reducing acidity in the gastric lumen. The binding of esomeprazole to the ATPase enzyme is irreversible, necessitating the synthesis of new enzymes for acid secretion to resume, which results in a prolonged antisecretory effect lasting over 24 hours .

Pharmacokinetics

The pharmacokinetic profile of esomeprazole shows that it has a higher bioavailability compared to its racemic counterpart, omeprazole. After oral administration, esomeprazole reaches peak plasma concentrations within 1-2 hours. Its absolute bioavailability ranges from 50% to 89% depending on dosage and administration frequency . The drug is extensively metabolized in the liver primarily by cytochrome P450 enzymes CYP2C19 and CYP3A4, with about 80% excreted as inactive metabolites through urine .

Therapeutic Applications

Esomeprazole is clinically indicated for:

  • Gastroesophageal Reflux Disease (GERD) : It effectively alleviates symptoms and promotes healing.
  • Erosive Esophagitis : It aids in the healing process by reducing acid exposure.
  • H. pylori Eradication : It is used in combination therapy to reduce duodenal ulcer recurrence.
  • Zollinger-Ellison Syndrome : Esomeprazole helps manage excessive gastric acid production .

Case Studies

Recent studies have explored additional therapeutic potentials for esomeprazole:

  • Preeclampsia Treatment : A study indicated that esomeprazole magnesium hydrate reduces secretion of sFLT-1, an anti-angiogenic factor, suggesting potential use in managing preeclampsia .
  • Cancer Research : In vitro studies have shown that esomeprazole can induce autophagy and apoptosis in melanoma cells, indicating its potential as an anticancer agent .

Safety and Side Effects

While esomeprazole is generally well-tolerated, several safety concerns have been documented:

  • Electrolyte Imbalances : Use of esomeprazole has been associated with hypomagnesemia, hypocalcemia, and hypokalemia. These conditions can lead to serious complications such as cardiac arrhythmias and muscle spasms .
  • Kidney Health : There are reports linking PPI use, including esomeprazole, to an increased risk of acute kidney injury (AKI), chronic kidney disease (CKD), and end-stage renal disease (ESRD). A study indicated significant odds ratios for these conditions among PPI users .

Comparative Efficacy

A comparative analysis shows that esomeprazole provides superior acid control compared to other PPIs like omeprazole. It maintains intragastric pH levels more effectively throughout the day, which is crucial for symptom relief in GERD patients .

Summary Table of Biological Activity

Characteristic Details
Mechanism of ActionInhibits H+^+/K+^+ ATPase
Bioavailability50% - 89%
Peak Plasma Concentration1-2 hours after oral administration
MetabolismCYP2C19 and CYP3A4
Clinical UsesGERD, erosive esophagitis, H. pylori eradication
Safety ConcernsHypomagnesemia, AKI, CKD

Q & A

Q. What experimental approaches are used to determine the enantiomeric purity of esomeprazole potassium salt during synthesis?

Methodological Answer: Enantiomeric purity can be assessed using chiral high-performance liquid chromatography (HPLC) or polarimetry. For chiral HPLC, a column with a chiral stationary phase (e.g., cellulose-based) separates the (S)- and (R)-isomers, with retention times calibrated against reference standards. Polarimetry measures optical rotation at a specific wavelength (e.g., 589 nm) and compares it to a pure enantiomer standard. Baseline separation of peaks in HPLC ensures >99.5% enantiomeric excess (ee) .

Q. How can researchers optimize reaction conditions to improve the yield of esomeprazole potassium salt in asymmetric oxidation reactions?

Methodological Answer: Key parameters include:

  • Catalyst selection : Titanium-based catalysts with chiral ligands (e.g., diethyl tartrate) improve stereoselectivity.
  • Solvent system : A mixture of methyl isobutyl ketone (MIBK) and acetonitrile (MeCN) enhances solubility and reaction efficiency.
  • Temperature control : Maintaining temperatures between -10°C and 0°C reduces racemization. Post-reaction basification with potassium hydroxide converts the sulfoxide intermediate to the potassium salt, followed by crystallization to isolate the product .

Q. What analytical techniques are employed to quantify esomeprazole potassium salt in pharmaceutical formulations?

Methodological Answer:

  • UV-Vis spectrophotometry : Measure absorbance at 305 nm in acidic conditions (0.1 N HCl) after serial dilutions.
  • High-performance liquid chromatography (HPLC) : Use a C18 column with a mobile phase of phosphate buffer (pH 7.4) and methanol (70:30 v/v), detecting at 280 nm.
  • Dissolution testing : Simulate gastric conditions (pH 1.2 HCl) to evaluate release kinetics using USP Apparatus II at 50 rpm .

Advanced Research Questions

Q. How should researchers design non-inferiority clinical trials comparing new acid suppression therapies to esomeprazole-based treatments?

Methodological Answer:

  • Statistical framework : Apply the Farrington-Manning test with a pre-specified non-inferiority margin (e.g., 10% difference in efficacy).
  • Adaptive design : Conduct interim analyses to assess early efficacy; if non-inferiority is achieved, halt further recruitment.
  • Endpoint selection : Use pH-monitored gastric acid suppression over 24 hours as a primary endpoint. Ensure blinding and randomization to minimize bias, and stratify participants by baseline acid secretion levels .

Q. What methodologies are recommended for resolving contradictions in bioequivalence data between different salt forms of esomeprazole?

Methodological Answer:

  • Comparative dissolution studies : Test dissolution profiles in biorelevant media (e.g., FaSSGF for gastric fluid) to assess kinetic solubility differences.
  • Pharmacokinetic modeling : Use compartmental models to correlate in vitro dissolution data with in vivo absorption for magnesium, strontium, and potassium salts.
  • Crystal structure analysis : Perform X-ray diffraction to identify polymorphic variations affecting bioavailability .

Q. How can environmental risk assessments for esomeprazole derivatives be structured to comply with EU guidelines?

Methodological Answer:

  • Phase I assessment : Calculate predicted environmental concentrations (PEC) using the EMEA/CHMP framework, incorporating excretion rates (e.g., 5% parent compound excretion).
  • Phase II analysis : Conduct chronic toxicity tests on Daphnia magna (EC50) and algae (NOEC) to determine aquatic risk quotients (RQ).
  • Data integration : Use the FASS database for environmental classification and prioritize salts with lower logP values to reduce bioaccumulation .

Q. What formulation strategies enhance the dissolution rate and bioavailability of esomeprazole potassium salt in solid dosage forms?

Methodological Answer:

  • Solid dispersion techniques : Use supercritical anti-solvent (SAS) methods to create amorphous dispersions with polymers (e.g., HPMCAS-LF), improving wettability.
  • Enteric coating : Apply Eudragit L100-55 coatings to protect against gastric degradation.
  • Co-processing with alkalizers : Incorporate sodium bicarbonate to stabilize the salt in acidic environments .

Q. How do regulatory pathways for novel salt forms of esomeprazole impact preclinical research requirements?

Methodological Answer: Under the FDA 505(b)(2) pathway or EU Article 10 hybrid applications:

  • Comparative bioavailability studies : Demonstrate bioequivalence to the reference product (e.g., esomeprazole magnesium) using a crossover design in healthy volunteers.
  • Reduced toxicology requirements : Leverage existing data on the parent compound but conduct genotoxicity assays (Ames test) for the new salt.
  • Dissolution profile justification : Match release kinetics to the reference product across pH 1.2–6.8 .

Safety & Compliance

Q. What safety protocols are critical when handling esomeprazole potassium salt in laboratory settings?

Methodological Answer:

  • Ventilation : Use fume hoods to avoid inhalation of fine particles.
  • Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.
  • Spill management : Neutralize spills with 10% sodium bicarbonate solution before disposal. Store separately from strong oxidizers (e.g., potassium permanganate) to prevent reactive hazards .

Q. What statistical considerations are necessary when analyzing adaptive clinical trial designs involving esomeprazole comparators?

Methodological Answer:

  • Alpha-spending functions : Use O’Brien-Fleming boundaries to control type I error during interim analyses.
  • Sample size re-estimation : Adjust recruitment based on conditional power if non-inferiority trends emerge early.
  • Multiplicity adjustment : Apply Hochberg correction for secondary endpoints (e.g., symptom relief rates) .

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